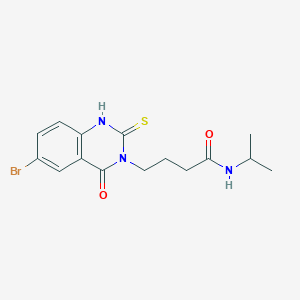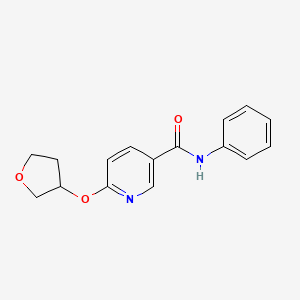
N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound with the molecular formula C16H16N2O3 . It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a phenyl group attached to a nicotinamide moiety through an amide linkage . The nicotinamide moiety is further substituted at the 6-position with a tetrahydrofuran-3-yl oxy group . The presence of multiple bonds, aromatic rings, and heterocyclic structures contribute to the complexity of the molecule .Wissenschaftliche Forschungsanwendungen
Cellular Metabolism and Therapeutic Potential
- Nicotinamide, the amide form of vitamin B3, is integral to cellular energy metabolism affecting cellular survival and death through multiple pathways, including oxidative stress modulation. Its roles in immune dysfunction, diabetes, aging-related diseases, and cancer make it a vital component for developing therapeutic strategies (Maiese, Zhao, Hou, & Shang, 2009).
- N-phenyl nicotinamides have been identified as potent inducers of apoptosis, highlighting their potential in anticancer therapy. Structural optimization of these compounds can significantly increase their efficacy in activating caspase in cancer cells (Cai et al., 2003).
Chemical and Biological Activity
- The synthesis and evaluation of nicotinamide derivatives reveal their antimicrobial potential against various bacterial and fungal species, indicating their significance in developing new antimicrobial agents (Patel & Shaikh, 2010).
- Studies on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, like FK866, demonstrate how modulation of the NAD+ biosynthesis pathway can influence cancer cell metabolism, offering insights into cancer therapeutics (Tolstikov et al., 2014).
Pharmacological Applications
- Research on nicotinamide derivatives as Na+/Ca2+ exchange inhibitors suggests potential applications in neuroprotection, particularly in conditions like hypoxia/reoxygenation-induced neuronal damage, indicating the therapeutic possibilities in neurological disorders (Iwamoto & Kita, 2006).
Eigenschaften
IUPAC Name |
6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-13-4-2-1-3-5-13)12-6-7-15(17-10-12)21-14-8-9-20-11-14/h1-7,10,14H,8-9,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLYWVWGQAUHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)
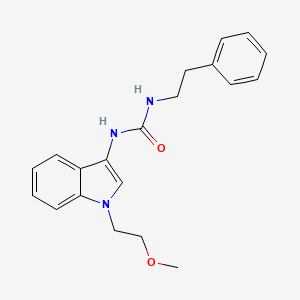
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)
![(2-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2357617.png)
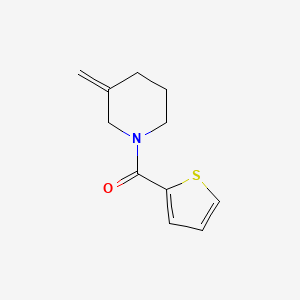
![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
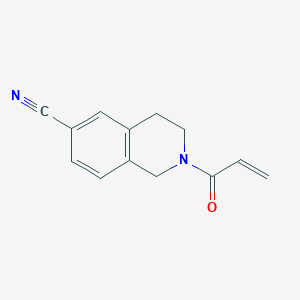
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)
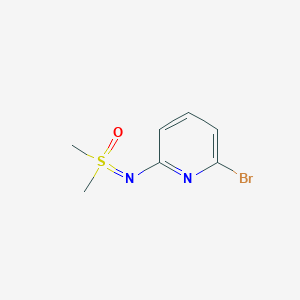
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)
